

UMB298: Application Notes and Protocols for Laboratory Use

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Compound of Interest

Compound Name: UMB298

Cat. No.: B8180657

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and laboratory use of **UMB298**, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. This document includes detailed protocols for in vitro experiments, including cell viability assays, Western blotting for key biomarkers, and chromatin immunoprecipitation (ChIP) to study target engagement.

Product Information

Identifier	Value
IUPAC Name	2-(3,5-dimethylisoxazol-4-yl)-N-((4-oxo-8-(pyridin-2-yl)-4,6,7,8-tetrahydro-5H-pyrano[4,3-d]pyrimidin-2-yl)methyl)acetamide
Molecular Formula	C22H23N5O4
Molecular Weight	421.45 g/mol
CAS Number	2095533-31-0
Appearance	White to off-white solid

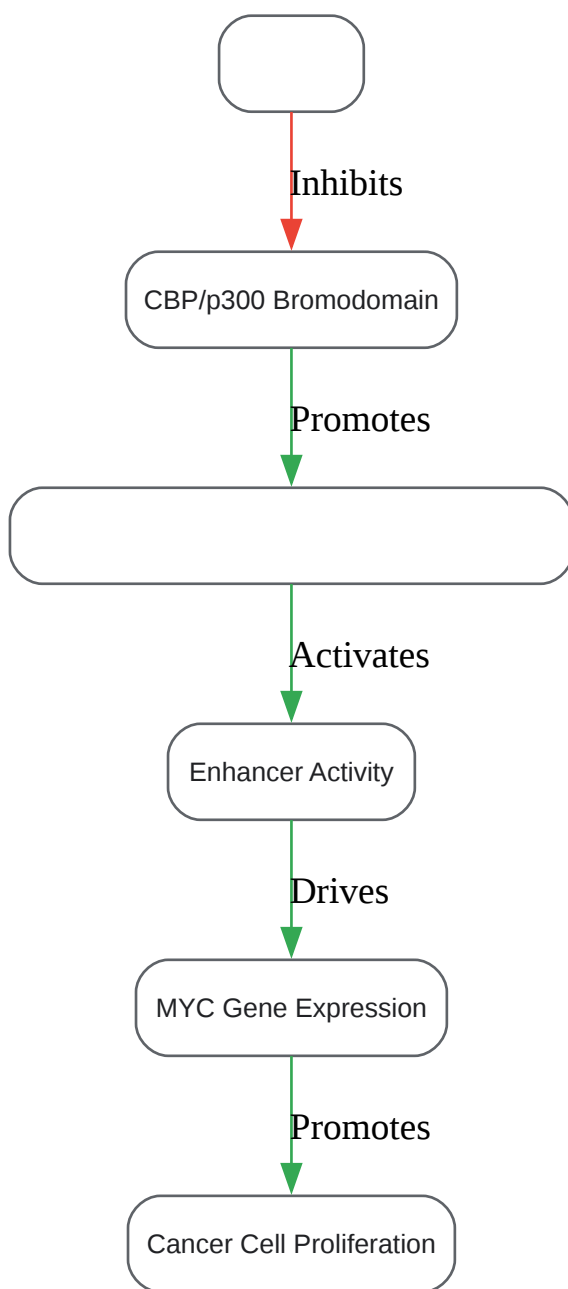
Preparation and Storage of UMB298 Stock Solutions

Proper preparation and storage of **UMB298** are critical for maintaining its stability and activity.

Parameter	Recommendation
Solvent	Dimethyl sulfoxide (DMSO)
Stock Concentration	10 mM
Preparation	To prepare a 10 mM stock solution, dissolve 4.21 mg of UMB298 in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
Storage	Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage.
Working Solutions	Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.

Signaling Pathway Modulated by UMB298

UMB298 selectively inhibits the bromodomains of the transcriptional coactivators CBP and p300. These proteins play a crucial role in regulating gene expression by acetylating histone proteins, particularly at enhancer regions. Inhibition of CBP/p300 bromodomains by **UMB298** leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a key marker of active enhancers. This, in turn, downregulates the expression of oncogenes, such as MYC, which are often dependent on CBP/p300 activity for their transcription.



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Caption: **UMB298** inhibits the CBP/p300 bromodomain, reducing H3K27ac and MYC expression.

Experimental Protocols

The following are detailed protocols for common laboratory applications of **UMB298**.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of **UMB298** in cancer cell lines.

Experimental Workflow:

Caption: Workflow for determining cell viability after **UMB298** treatment using the MTT assay.

Materials:

- Cancer cell line of interest (e.g., MOLM-13 for Acute Myeloid Leukemia)
- Complete cell culture medium
- **UMB298** stock solution (10 mM in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
- **UMB298** Treatment: Prepare serial dilutions of **UMB298** in complete culture medium. A suggested concentration range is 0.01 μ M to 10 μ M. Remove the old medium and add 100 μ L of the **UMB298**-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest **UMB298** treatment.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Line	Cancer Type	Reported IC50 Range (μ M)
MOLM-13	Acute Myeloid Leukemia	0.1 - 1.0
MV-4-11	Acute Myeloid Leukemia	0.1 - 1.0
Other Hematological Malignancies	e.g., Lymphoma	0.5 - 5.0
Solid Tumors	e.g., Prostate, Breast	1.0 - 10.0

IC50 values are cell-line and assay-dependent and should be determined empirically.

Western Blot Analysis of H3K27ac and MYC

This protocol details the detection of changes in H3K27ac and MYC protein levels following **UMB298** treatment.

Experimental Workflow:

- To cite this document: BenchChem. [UMB298: Application Notes and Protocols for Laboratory Use]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8180657#umb298-preparation-and-storage-for-laboratory-use>]

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